molecular formula C19H16KNO3 B12747822 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt CAS No. 101453-70-7

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt

Cat. No.: B12747822
CAS No.: 101453-70-7
M. Wt: 345.4 g/mol
InChI Key: FMEHMILBFURYKI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt typically involves the reaction of 3-hydroxy-7-methoxy-2-naphthoic acid with 2-methylphenylamine in the presence of a coupling agent. The resulting amide is then treated with potassium hydroxide to form the monopotassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt is unique due to its specific structural features and the presence of the monopotassium salt form.

Properties

CAS No.

101453-70-7

Molecular Formula

C19H16KNO3

Molecular Weight

345.4 g/mol

IUPAC Name

potassium;6-methoxy-3-[(2-methylphenyl)carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C19H17NO3.K/c1-12-5-3-4-6-17(12)20-19(22)16-10-14-9-15(23-2)8-7-13(14)11-18(16)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1

InChI Key

FMEHMILBFURYKI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)OC)[O-].[K+]

Origin of Product

United States

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